REACTION_SMILES
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[H-:12].[I:14][CH3:15].[I:1][c:2]1[c:3]([F:11])[cH:4][c:5]2[cH:6][cH:7][nH:8][c:9]2[cH:10]1.[Na+:13].[O:16]=[CH:17][N:18]([CH3:19])[CH3:20]>>[I:1][c:2]1[c:3]([F:11])[cH:4][c:5]2[cH:6][cH:7][n:8]([CH3:15])[c:9]2[cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1cc2cc[nH]c2cc1I
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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Cn1ccc2cc(F)c(I)cc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |